molecular formula C24H28Cl2N6O B10834549 N-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide

N-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10834549
M. Wt: 487.4 g/mol
InChI Key: UGDIRECFVAQSNI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PMID25666693-Compound-55 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

    Formation of the core structure: This involves the preparation of the 1,5-naphthyridine core through a series of condensation reactions.

    Substitution reactions: The core structure is then subjected to substitution reactions to introduce the desired functional groups at the 2 and 8 positions.

    Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

Chemical Reactions Analysis

PMID25666693-Compound-55 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: The compound is known to participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PMID25666693-Compound-55 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s role as a sphingosine kinase inhibitor makes it valuable in studying cellular signaling pathways.

    Medicine: It has potential therapeutic applications due to its ability to modulate sphingosine kinase activity, which is involved in various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PMID25666693-Compound-55 involves its inhibition of sphingosine kinase 2 (SPHK2). By inhibiting this enzyme, the compound affects the sphingolipid signaling pathway, which plays a crucial role in cell growth, survival, and apoptosis. The molecular targets include SPHK2 and related signaling molecules, leading to downstream effects on cellular functions .

Properties

Molecular Formula

C24H28Cl2N6O

Molecular Weight

487.4 g/mol

IUPAC Name

N-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C24H28Cl2N6O/c1-24(2,3)21-15-19(32(29-21)18-7-4-6-17(25)14-18)16-28-23(33)31-12-10-30(11-13-31)22-20(26)8-5-9-27-22/h4-9,14-15H,10-13,16H2,1-3H3,(H,28,33)

InChI Key

UGDIRECFVAQSNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)CNC(=O)N2CCN(CC2)C3=C(C=CC=N3)Cl)C4=CC(=CC=C4)Cl

Origin of Product

United States

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